3-(1-methyl-1H-imidazol-5-yl)propan-1-amine
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Overview
Description
3-(1-methyl-1H-imidazol-5-yl)propan-1-amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of N-substituted imidazole derivatives.
Scientific Research Applications
3-(1-methyl-1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-aminopropyl)imidazole: Similar structure but lacks the methyl group on the imidazole ring.
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The presence of the methyl group on the imidazole ring in 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-10-6-9-5-7(10)3-2-4-8/h5-6H,2-4,8H2,1H3 |
InChI Key |
FNZORNAZZWFWEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CCCN |
Origin of Product |
United States |
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